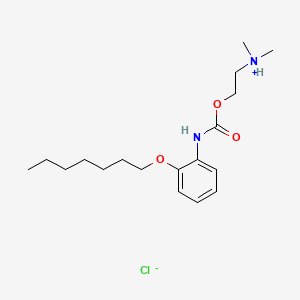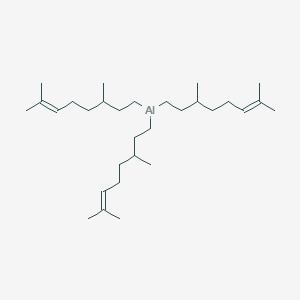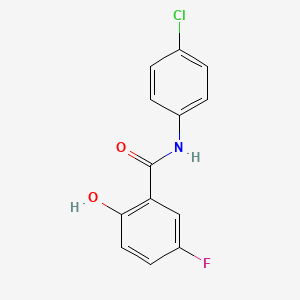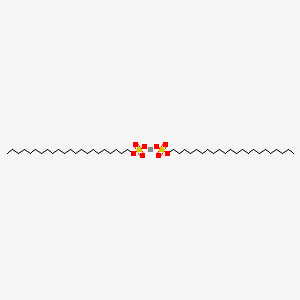
1-Docosanol, hydrogen sulfate, calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Docosanol, hydrogen sulfate, calcium salt is a compound that combines the properties of 1-Docosanol, a long-chain fatty alcohol, with hydrogen sulfate and calcium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Docosanol, hydrogen sulfate, calcium salt can be synthesized through a series of chemical reactions involving 1-Docosanol, sulfuric acid, and calcium hydroxide. The general synthetic route involves the following steps:
Esterification: 1-Docosanol reacts with sulfuric acid to form 1-Docosanol hydrogen sulfate.
Neutralization: The resulting 1-Docosanol hydrogen sulfate is then neutralized with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve:
- Controlled temperature and pressure conditions.
- Use of catalysts to enhance reaction rates.
- Purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Docosanol, hydrogen sulfate, calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group to sulfide.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of docosanoic acid.
Reduction: Formation of docosanol sulfide.
Substitution: Formation of various substituted docosanol derivatives.
Scientific Research Applications
1-Docosanol, hydrogen sulfate, calcium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential antiviral properties, particularly against lipid-enveloped viruses.
Medicine: Investigated for its use in topical formulations for treating viral infections like cold sores.
Industry: Utilized in the production of cosmetics, emulsifiers, and other personal care products.
Mechanism of Action
The mechanism of action of 1-Docosanol, hydrogen sulfate, calcium salt involves its interaction with cellular membranes. The compound is believed to:
Inhibit viral fusion: By stabilizing the host cell membrane, it prevents the fusion of viral envelopes with the host cell membrane, thereby inhibiting viral entry and replication.
Target Pathways: The primary molecular targets are the phospholipids in the host cell membrane, which are crucial for viral fusion and entry.
Comparison with Similar Compounds
Similar Compounds
1-Docosanol: A long-chain fatty alcohol used in similar applications but lacks the sulfate and calcium components.
Calcium sulfate: Commonly used in construction and medical applications but does not have the antiviral properties of 1-Docosanol derivatives.
Sodium lauryl sulfate: A surfactant with similar properties but different chemical structure and applications.
Uniqueness
1-Docosanol, hydrogen sulfate, calcium salt is unique due to its combined properties of 1-Docosanol and sulfate, along with the stabilizing effect of calcium
Properties
CAS No. |
72018-25-8 |
|---|---|
Molecular Formula |
C44H90CaO8S2 |
Molecular Weight |
851.4 g/mol |
IUPAC Name |
calcium;docosyl sulfate |
InChI |
InChI=1S/2C22H46O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2*2-22H2,1H3,(H,23,24,25);/q;;+2/p-2 |
InChI Key |
PHIXWQJPNMQWFK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



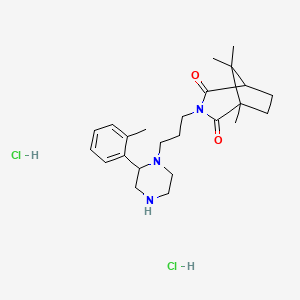
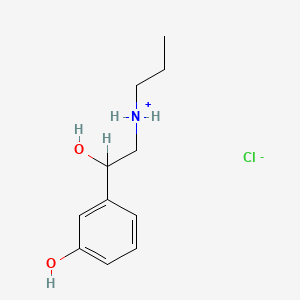
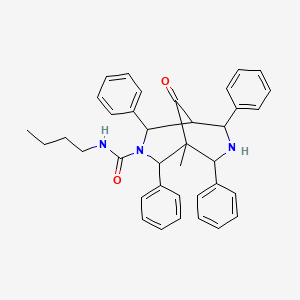
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
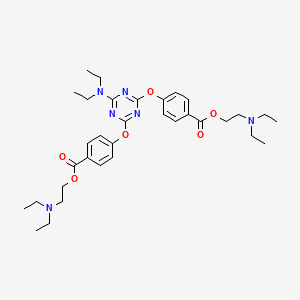

![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
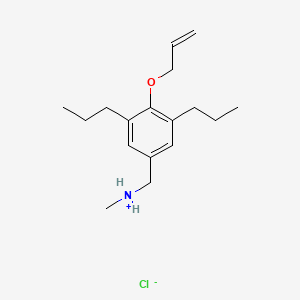
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

